molecular formula C13H9NO2 B13779067 N-hydroxyfluoren-9-imine oxide CAS No. 6802-60-4

N-hydroxyfluoren-9-imine oxide

Katalognummer: B13779067
CAS-Nummer: 6802-60-4
Molekulargewicht: 211.22 g/mol
InChI-Schlüssel: WWJAHXKZQHDADN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-hydroxyfluoren-9-imine oxide is a chemical compound that belongs to the class of imine oxides It is characterized by the presence of a hydroxyl group attached to the nitrogen atom of the imine group, which is further bonded to a fluorene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-hydroxyfluoren-9-imine oxide can be synthesized through the oxidation of the corresponding imine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a base. The reaction typically proceeds under mild conditions, with the imine being treated with hydrogen peroxide and a base such as sodium hydroxide to yield the desired this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of catalysts and advanced purification techniques can further improve the scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-hydroxyfluoren-9-imine oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-hydroxyfluoren-9-imine oxide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of N-hydroxyfluoren-9-imine oxide involves its interaction with molecular targets and pathways within biological systems. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in various biochemical pathways, leading to the formation of reactive intermediates that can exert biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    9-Hydroxyfluorene: A related compound with a hydroxyl group attached to the fluorene moiety.

    Fluoren-9-ol: Another similar compound with a hydroxyl group on the fluorene ring.

    9-Nitrofluorene: A nitro-substituted derivative of fluorene.

Uniqueness

Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

6802-60-4

Molekularformel

C13H9NO2

Molekulargewicht

211.22 g/mol

IUPAC-Name

N-hydroxyfluoren-9-imine oxide

InChI

InChI=1S/C13H9NO2/c15-14(16)13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H,(H,15,16)

InChI-Schlüssel

WWJAHXKZQHDADN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2=[N+](O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.